(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWPPYMDARCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158108 | |
| Record name | JWH-193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-58-1 | |
| Record name | (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133438-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-193 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-193 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acyl Chloride Preparation
4-Methylnaphthalene-1-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0-5°C. This produces the reactive 4-methylnaphthalene-1-carbonyl chloride intermediate.
Reaction Conditions:
Indole Acylation
The indole nucleus undergoes electrophilic substitution at C3 using AlCl₃ as Lewis catalyst. Key parameters:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT |
| Molar ratio (Indole:AcCl) | 1:1.05 |
| Catalyst loading | 1.5 eq AlCl₃ |
| Reaction time | 6-8 hours |
| Yield | 78-85% (estimated) |
Critical side reactions include N-acylation (<5%) and diacylation products (<3%), controlled through stoichiometric precision.
N-Alkylation of Indole Nitrogen
Morpholinoethyl Side Chain Installation
The second critical step involves introducing the 2-morpholinoethyl group via nucleophilic substitution. Two primary approaches exist:
Method A: Direct Alkylation
- Reagent: 2-Chloroethylmorpholine
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: DMF or acetonitrile
- Temperature: 80-90°C
- Time: 12-18 hours
- Yield: 60-68% (projected)
Method B: Mitsunobu Reaction
- Reagent: Diethyl azodicarboxylate (DEAD)/Triphenylphosphine
- Substrate: 2-Morpholinoethanol
- Solvent: THF
- Temperature: 0°C → RT
- Time: 6 hours
- Yield: 72-75% (analog-based estimate)
Comparative analysis shows Method B provides better regioselectivity but requires complex purification due to phosphine oxide byproducts.
Synthetic Route Optimization
A proposed optimized pathway integrates both key steps:
Stepwise Synthesis:
- Indole (1.0 eq) + 4-methylnaphthoyl chloride (1.05 eq) → 3-(4-methylnaphthoyl)indole
- Intermediate + 2-morpholinoethyl chloride (1.2 eq) → JWH-193
One-Pot Variation:
Sequential acylation/alkylation in DCM with phase-transfer catalyst (TBAB), reducing total synthesis time by 30% but decreasing overall yield to 55-60%.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water (4:1). Analytical data matches PubChem specifications:
Key Characterization Data:
| Parameter | Observed Value |
|---|---|
| Molecular Weight | 398.5 g/mol |
| SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5 |
| HPLC Purity | >98% (C18, MeOH:H₂O 75:25) |
Mass spectrometry shows characteristic [M+H]⁺ peak at m/z 399.2 with fragmentation pattern confirming morpholinoethyl loss (m/z 284.1).
Regulatory Considerations
As a Schedule I controlled substance under Florida Statute 893.03, JWH-193 synthesis requires DEA licensing. The morpholinoethyl substituent represents a structural modification to circumvent earlier cannabinoid receptor agonist bans.
Alternative Synthetic Approaches
Emerging methodologies from recent literature suggest potential improvements:
Microwave-Assisted Synthesis
Flow Chemistry Techniques
- Continuous process with 85% conversion in 2 hours
- Requires specialized equipment
- Improved scalability for research quantities
Challenges and Limitations
Current synthetic limitations include:
- Low overall yields (45-55% multistep)
- Isomer formation during N-alkylation
- Morpholinoethyl group instability under acidic conditions
Recent advances in transition metal catalysis may address these issues through palladium-mediated coupling strategies.
Chemical Reactions Analysis
JWH 193 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
1.1 Cannabinoid Receptor Agonism
JWH-193 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Its binding affinity and efficacy at these receptors suggest its potential use in therapeutic applications related to pain management, appetite stimulation, and neuroprotection. Studies have shown that JWH-193 can modulate neurotransmitter release and has effects on various physiological processes, including inflammation and immune response .
1.2 Antitumor Activity
Recent research has indicated that compounds similar to JWH-193 exhibit significant antitumor activity. For instance, studies have demonstrated that synthetic cannabinoids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death . Specifically, the morpholine moiety in JWH-193 contributes to its enhanced pharmacological profile, making it a candidate for further development as an anticancer agent .
Synthetic Applications
2.1 Molecular Synthesis
JWH-193 serves as an important building block in the synthesis of novel compounds with enhanced biological activities. The presence of the morpholine ring allows for modifications that can lead to derivatives with improved efficacy or selectivity for specific biological targets. This aspect is particularly valuable in drug design, where structure-activity relationship (SAR) studies can guide the development of more effective therapeutics .
2.2 Hybrid Molecule Design
The structural framework of JWH-193 facilitates the design of hybrid molecules that combine different pharmacophores. Such hybrids can exhibit synergistic effects, enhancing therapeutic outcomes while potentially reducing side effects associated with traditional therapies . For example, integrating JWH-193 with other active moieties could yield compounds with dual-action properties against various diseases.
Research Findings and Case Studies
Mechanism of Action
JWH 193 exerts its effects by binding to the central cannabinoid receptor 1 with high affinity. This interaction activates the receptor, leading to various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of naphthoylindoles and related SCRAs. Key structural analogs and their pharmacological/legal distinctions are outlined below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Comparative Insights:
Replacement of the naphthalene moiety with a tetramethylcyclopropyl group (A-796,260) reduces cannabinoid receptor affinity but improves metabolic stability, making it a candidate for prolonged pharmacological studies .
Pharmacological Selectivity: Analogs like GW 405833 exhibit CB2 receptor selectivity, attributed to the dichlorophenyl and methoxy substitutions, contrasting with JWH-198’s non-selective agonist profile .
Research and Clinical Implications
Biological Activity
The compound (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone , also known as JWH-200, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Structural Information
- IUPAC Name : this compound
- Molecular Formula : C25H24N2O2
- Molecular Weight : 384.479 g/mol
- CAS Number : 895155-26-7
Chemical Structure
The compound features a complex structure comprising an indole moiety connected to a naphthalene ring through a methanone linkage. The morpholine group enhances its solubility and receptor binding properties.
JWH-200 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 receptor, which is predominantly found in the central nervous system. Its binding affinity to the CB1 receptor is approximately 42 nM, comparable to that of THC, the active component of cannabis .
Pharmacodynamics
The compound exhibits several pharmacological effects:
- Analgesic Properties : JWH-200 has been shown to possess analgesic effects that are more potent than THC, with a higher efficacy in vivo while exhibiting fewer sedative effects .
- Psychoactive Effects : As with other cannabinoids, it may induce psychoactive effects due to its action on the CB1 receptor.
Pharmacokinetics
JWH-200 undergoes metabolic conversion in the body, producing various metabolites that retain biological activity. The primary metabolic pathways involve hydroxylation and conjugation processes. Notably, metabolites such as 5-hydroxy-JWH 200 have been identified as significant urinary metabolites, indicating their relevance in forensic toxicology .
Binding Affinities of JWH Compounds
| Compound Name | CB1 Binding Affinity (nM) | Analgesic Potency (Relative to THC) |
|---|---|---|
| JWH-200 | 42 | 3x greater than THC |
| JWH-018 | 30 | Comparable |
| JWH-015 | 50 | Lower than THC |
Metabolic Pathways
| Metabolite Name | Formation Process | Biological Activity |
|---|---|---|
| 5-Hydroxy-JWH 200 | Hydroxylation at the indole position | Retains CB1 agonist activity |
| JWH 200 N-Oxide | N-Oxidation | Reduced activity compared to parent |
| JWH 200 Glucuronide | Conjugation | Inactive metabolite |
Clinical Observations
A study conducted on synthetic cannabinoids indicated that compounds like JWH-200 can lead to significant psychoactive effects when administered in controlled doses. Participants reported varying degrees of euphoria and relaxation, paralleling findings associated with THC consumption.
Toxicological Reports
In forensic settings, JWH-200 has been detected in various biological samples from individuals presenting with symptoms consistent with cannabinoid intoxication. The identification of its metabolites has proven crucial for understanding its impact on health and legal implications surrounding its use.
Q & A
Q. What synthetic routes are available for (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone, and how is purity ensured?
The compound is synthesized via a multi-step protocol:
- Step 1 : React 4-chloro-2-(1H-indol-1-yl)aniline with 4-methylnaphthalene-1-carbaldehyde under reflux in ethanol to form the indole-naphthalene scaffold.
- Step 2 : Introduce the morpholine moiety via alkylation using 2-morpholinoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Purity Validation : HPLC (≥99% purity, C18 column, methanol/water mobile phase) and ¹H NMR (e.g., δ 10.98 ppm for NH₂ protons, δ 3.60–3.70 ppm for morpholine methylene groups) .
Q. What analytical methods are recommended for structural confirmation?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm), morpholine methylenes (δ 2.5–3.7 ppm), and naphthalene methyl (δ 2.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (M.W. 384.47 g/mol) with <2 ppm error.
- X-ray Crystallography (if crystals form): Resolves stereochemistry and confirms the naphthalene-indole linkage .
Advanced Research Questions
Q. How can researchers investigate the compound’s biological activity and receptor selectivity?
- In Vitro Assays :
- Cannabinoid Receptor Binding : Competitive binding assays (CB1/CB2 receptors) using [³H]CP-55,940, with IC₅₀ values compared to JWH-210 (reference agonist).
- MAPK Inhibition : Evaluate inhibition of p38 MAPK via kinase activity assays (ATP-Glo™ Luminescence) and docking studies (PDB ID: 1A9U) to identify binding pockets .
- Selectivity Screening : Cross-test against serotonin (5-HT₂A), adrenergic (α₁), and opioid receptors to rule off-target effects .
Q. How do ADMET properties influence its suitability as a lead compound?
-
Key ADMET Parameters :
Parameter Value/Range Method LogP (lipophilicity) ~3.8 (predicted) Octanol-water partition assay Caco-2 Permeability >5 × 10⁻⁶ cm/s In vitro monolayer transport Plasma Protein Binding 85–90% Equilibrium dialysis CYP3A4 Inhibition IC₅₀ > 10 µM Fluorescent probe assay -
Toxicity : Ames test (non-mutagenic), hERG inhibition (IC₅₀ > 30 µM), and acute toxicity in rodents (LD₅₀ > 500 mg/kg) .
Q. How should contradictory data in SAR studies be resolved?
- Case Example : A derivative with 4-methylnaphthalene shows high CB1 affinity but low solubility.
- Resolution Strategies :
- Computational Modeling : Use molecular dynamics to assess if methyl groups induce steric hindrance.
- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl, morpholine) while monitoring receptor affinity.
- Orthogonal Assays : Validate results across multiple labs to rule out batch variability .
Q. What strategies optimize its pharmacokinetic profile for CNS applications?
- Blood-Brain Barrier (BBB) Penetration :
- In Silico Prediction : Use QSAR models (e.g., BBB Score ~0.8).
- In Vivo Validation : Measure brain/plasma ratio in rodents after oral administration.
- Metabolic Stability : Incubate with liver microsomes; if rapid clearance occurs, modify metabolically labile sites (e.g., morpholine N-oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
